Cas no 288588-10-3 ((S)-5-Amino-2-(dibenzylamino)pentan-1-ol)

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol structure
288588-10-3 structure
Product Name:(S)-5-Amino-2-(dibenzylamino)pentan-1-ol
CAS No:288588-10-3
MF:C19H26N2O
MW:298.422544956207
CID:843257
PubChem ID:71464297
Update Time:2025-04-19

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-5-Amino-2-(dibenzylamino)pentan-1-ol
    • (2S)-5-amino-2-(dibenzylamino)pentan-1-ol
    • 1-Pentanol, 5-amino-2-[bis(phenylmethyl)amino]-, (2S)-
    • DTXSID00856064
    • DB-328121
    • 288588-10-3
    • Inchi: 1S/C19H26N2O/c20-13-7-12-19(16-22)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,22H,7,12-16,20H2/t19-/m0/s1
    • InChI Key: IIKHFTFCOPHXPW-IBGZPJMESA-N
    • SMILES: OC[C@H](CCCN)N(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 298.204513457g/mol
  • Monoisotopic Mass: 298.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.5Ų

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol Pricemore >>

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